molecular formula C21H22Cl2N4O4S B2698817 N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE CAS No. 1216384-14-3

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2698817
CAS No.: 1216384-14-3
M. Wt: 497.39
InChI Key: ZFPADMGUXWYYHB-UHFFFAOYSA-N
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Description

Historical Development of Functionalized Benzothiazole Compounds

Benzothiazoles emerged as a chemically versatile scaffold following Heinrich Debus' 1889 synthesis of the parent compound. Early 20th-century studies revealed their unique electronic structure—a benzene ring fused to a thiazole moiety—enabling both electrophilic substitution at the 2-position and coordination through the thiazole nitrogen. The discovery of natural benzothiazoles like firefly luciferin in the 1950s spurred medicinal chemistry interest, leading to synthetic derivatives such as 2-mercaptobenzothiazole (rubber vulcanization accelerator) and riluzole (FDA-approved for ALS in 1995). Functionalization strategies evolved from simple alkylation to sophisticated cross-coupling reactions, with halogenation at the 6- and 7-positions proving critical for modulating bioactivity.

Evolution of Nitrobenzamide-Benzothiazole Hybrids in Medicinal Chemistry

The merger of nitrobenzamide and benzothiazole motifs began in the 1990s, driven by the need to enhance the pharmacokinetic profiles of antitumor agents. Key milestones include:

Synthetic Method Key Advance Biological Target Source References
Ullmann coupling Introduced electron-withdrawing nitro groups Topoisomerase II inhibition
Microwave-assisted synthesis Reduced reaction times (4h → 20min) Mycobacterium tuberculosis
Molecular hybridization Combined benzothiazole with quinolones DNA gyrase inhibition

These hybrids exploit the benzothiazole's planarity for DNA intercalation while using the nitrobenzamide's dipole moment (μ = 4.2 D) to improve membrane permeability. The 4-nitro substituent in particular enhances hydrogen bonding with kinase ATP pockets, as demonstrated in DprE1 inhibitor docking studies.

Research Taxonomy and Classification Within Heterocyclic Compounds

Benzothiazole-nitrobenzamide hybrids occupy a unique niche in heterocyclic taxonomy:

Structural Classification

  • Class I : Simple 2-arylbenzothiazoles (e.g., riluzole analogs)
  • Class II : N-Substituted benzothiazole amides (target compound belongs here)
  • Class III : Benzothiazole conjugates with tertiary amines (morpholine-containing derivatives)

Bioactivity-Based Classification

  • Antimicrobial hybrids : MIC values 0.5–8 μg/mL against MDR Mycobacterium
  • Antiproliferative agents : IC50 1.7 μM in MCF-7 breast cancer cells
  • CNS-active derivatives : LogP 2.1–3.4 for blood-brain barrier penetration

This dual classification system enables systematic SAR studies, particularly regarding chloro and methyl substituents' effects on target engagement.

Significance of Morpholine-Containing Benzothiazole Derivatives

The morpholinylethyl group in the target compound addresses two critical challenges in benzothiazole drug development:

  • Solubility Enhancement : Morpholine's pKa ~7.4 improves water solubility (logS -3.5 → -2.1) compared to non-polar analogs
  • Kinase Selectivity : Morpholine oxygen forms key hydrogen bonds with EGFR (PDB 4HJO) and PI3Kγ (PDB 4LID)

Comparative studies show morpholine derivatives exhibit 3–5× higher oral bioavailability than piperazine analogs in rat models, attributed to reduced first-pass metabolism. The ethylene spacer between morpholine and benzothiazole optimizes conformational flexibility, allowing simultaneous engagement of hydrophobic and polar binding pockets.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S.ClH/c1-14-2-7-17(22)19-18(14)23-21(31-19)25(9-8-24-10-12-30-13-11-24)20(27)15-3-5-16(6-4-15)26(28)29;/h2-7H,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPADMGUXWYYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chlorinated aromatic compound under acidic conditions.

    Introduction of the morpholinoethyl group: The benzo[d]thiazole intermediate is then reacted with a morpholine derivative, often through nucleophilic substitution or addition reactions.

    Nitration of the benzamide moiety: The final step involves the nitration of the benzamide group using a nitrating agent such as nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related molecules from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₉H₁₈ClN₄O₄S·HCl 459.80 Benzothiazole, Morpholine, Nitrobenzamide, HCl Hydrochloride salt likely improves solubility; nitro group enhances electrophilicity.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () C₉H₁₀ClN₃O₂S₂ 291.80 Benzodithiazine, Chloro, Methyl, Sulfone High thermal stability (dec. 271–272°C); IR bands at 1345, 1155 cm⁻¹ (SO₂ stretching) .
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride () C₁₁H₁₃ClN₂S 240.75 Thiazole, Phenyl, Methylamine, HCl Hydrochloride salt; smaller molar mass due to absence of nitro/morpholine groups .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () C₁₅H₁₄ClNO₂ 283.73 Benzamide, Methoxy, Chlorophenyl Fluorescence properties studied; methoxy group may act as electron donor .

Key Observations :

Core Heterocycles: The target compound’s benzothiazole core differs from the benzodithiazine () and simple thiazole () systems. Benzothiazoles are known for their stability and pharmacological relevance, while benzodithiazines (with sulfone groups) exhibit distinct electronic profiles . The morpholine substituent in the target compound may enhance solubility compared to the cyano group in ’s compound 4, which likely reduces polarity .

Hydrochloride salts (target and ) improve aqueous solubility compared to neutral analogs, critical for bioavailability .

IR and NMR data from suggest that sulfone and nitro groups produce distinct absorption bands (e.g., SO₂ at 1345 cm⁻¹ vs. NO₂ at ~1520 cm⁻¹), aiding structural differentiation .

Analytical and Computational Comparisons
  • Mass Spectrometry () : Molecular networking via MS/MS could cluster the target compound with benzothiazole derivatives based on cosine scores. For example, fragmentation patterns of the benzamide or morpholine groups may align with related structures, yielding high cosine scores (>0.8) .
  • Crystallography () : SHELX software, widely used for small-molecule refinement, may resolve the target’s crystal structure, highlighting differences in packing efficiency vs. benzodithiazines or thiazoles .

Biological Activity

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzothiazole moiety, a morpholine group, and a nitrobenzamide. The synthesis typically involves:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
  • Amidation : The chlorinated benzothiazole is coupled with morpholine derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine.

Antimicrobial Properties

Research indicates that compounds related to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar nitrobenzamide derivatives against various bacterial strains, suggesting that the presence of electron-withdrawing groups enhances their potency .

Antidiabetic Potential

In vitro studies have shown that derivatives of this compound can act as potent inhibitors of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. For instance, a related compound demonstrated an IC50 value of 10.75 μM against α-glucosidase, indicating strong inhibitory activity. The structure–activity relationship (SAR) analysis revealed that the positioning of substituents significantly impacts enzyme inhibition .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various assays, it exhibited cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The interaction with specific molecular targets suggests that it may function as an enzyme inhibitor or receptor modulator.

The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes or receptors. This binding can inhibit their activity, leading to altered metabolic pathways or signal transduction processes. For example, docking studies have illustrated significant binding interactions with active site residues in target enzymes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitrobenzamide derivatives showed that compounds with similar structures to N-(7-chloro-4-methyl-1,3-benzothiazol-2-y)-N-[2-(morpholin-4-y)ethyl]-4-nitrobenzamide hydrochloride displayed strong antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Case Study 2: Antidiabetic Activity

In a comparative study assessing various benzamide derivatives for their antidiabetic potential, N-(7-chloro-4-methyl-1,3-benzothiazol-2-y)-N-[2-(morpholin-4-y)ethyl]-4-nitrobenzamide hydrochloride was found to be among the top candidates for α-glucosidase inhibition. Molecular dynamics simulations confirmed its stability in binding sites, supporting its therapeutic potential for managing type 2 diabetes.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are intermediates validated?

The synthesis typically involves:

Formation of the benzothiazole core via cyclization of substituted thioureas or thioamide precursors.

Introduction of morpholinopropyl and nitrobenzamide groups through nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents).

Hydrochloride salt formation via acid-base titration.
Intermediates are validated using NMR (for connectivity and stereochemistry), mass spectrometry (for molecular weight confirmation), and IR spectroscopy (to track functional groups like nitro or amide bonds) .

Advanced: How can reaction conditions be optimized to mitigate low yields in multi-step synthesis?

  • Continuous flow reactors enhance reproducibility and purity by minimizing side reactions (e.g., in benzothiazole core formation) .
  • Real-time monitoring with HPLC or inline FTIR helps identify bottlenecks, such as incomplete coupling reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitrobenzamide intermediates, while controlled temperature prevents decomposition .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

  • 1H/13C NMR : Resolves aromatic proton environments and confirms substitution patterns on the benzothiazole and morpholine moieties .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Standardize assay protocols : Use identical cell lines, incubation times, and controls to minimize variability.
  • Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .
  • Purity reassessment : Trace impurities (e.g., unreacted nitro precursors) can skew results; reanalyze batches via HPLC-MS .

Advanced: What experimental strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups) to assess electronic effects on receptor binding .
  • Molecular docking : Compare predicted binding affinities (e.g., with kinase targets) against experimental IC50 values. Validate using mutagenesis studies on key residues .
  • Metabolic stability assays : Link structural features (e.g., morpholine’s solubility) to pharmacokinetic profiles .

Basic: How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : The nitro group may photodegrade; store in amber vials at -20°C.
  • Humidity control : Hydrochloride salts are hygroscopic; use desiccants in sealed containers.
  • Long-term stability : Monitor via accelerated aging studies (40°C/75% RH) with periodic TGA/DSC analysis to detect phase changes .

Advanced: What mechanistic role does the nitro group play in biological activity?

  • Electron-withdrawing effects : Enhances electrophilicity, potentially facilitating covalent binding to cysteine residues in target enzymes.
  • Redox activity : Nitro reduction to hydroxylamine or amine metabolites may modulate cytotoxicity (test via LC-MS metabolite profiling).
  • Mutagenicity risk : Ames testing with nitroreductase-deficient strains clarifies genotoxic potential .

Basic: What are the recommended solvents for in vitro solubility testing?

  • DMSO : Primary stock solution (10 mM) for cellular assays.
  • Saline/PBS buffers : For pharmacokinetic studies; adjust pH to 7.4 to prevent precipitation.
  • Simulated gastric fluid : Assess oral bioavailability potential .

Advanced: How can computational modeling guide lead optimization?

  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with benzothiazole’s N-atom) using Schrödinger or MOE software.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for nitro group replacements.
  • ADMET prediction : Use QSAR models to prioritize analogs with favorable logP and CYP450 inhibition profiles .

Basic: What safety precautions are required during handling?

  • Nitro compound hazards : Avoid inhalation; use fume hoods and PPE.
  • Chlorinated byproducts : Monitor waste streams via GC-MS for environmental compliance.
  • Emergency protocols : Neutralize spills with sodium bicarbonate and activated charcoal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.